7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves multicomponent reactions . The possibility of using the obtained triazolopyrimidines for multicomponent synthesis of dihydropyrido[3,4-e]triazolo[1,5-a]pyrimidines has been demonstrated .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA, imparting diverse pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are complex and can lead to a variety of products . For instance, the obtained triazolopyrimidines can be used for multicomponent synthesis of dihydropyrido[3,4-e]triazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, the compound 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a molecular weight of 150.1380 .Scientific Research Applications
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, which are structurally similar to your compound, have shown promising antibacterial activity . For instance, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
Antitumor Activity
Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported as antitumor agents . This suggests that your compound might also have potential in cancer research.
Corticotropin-Releasing Factor 1 Receptor Antagonists
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been used as corticotropin-releasing factor 1 receptor antagonists . This could be a potential application for your compound in endocrinology and neurology.
Calcium Channel Modulators
These compounds can also act as calcium channel modulators , suggesting potential applications in cardiovascular research and treatment of neurological disorders.
Treatment of Alzheimer’s Disease
There is potential for these compounds to be used in the treatment of Alzheimer’s disease . This could be a significant area of research given the increasing prevalence of this disease.
Treatment of Insomnia
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been used in the treatment of insomnia . This suggests that your compound could have potential applications in sleep research and therapy.
Anticoagulation Therapy
Compounds containing triazole have been used as anticoagulation agents . This suggests that your compound could have potential applications in cardiovascular research and treatment.
Antiparasitic Activity
Complexes of triazolo-pyrimidines with Pt and Ru have shown high activity against parasites . This suggests potential applications of your compound in parasitology and infectious disease research.
Mechanism of Action
Target of Action
The primary target of 7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, disrupting its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition prevents the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
By inhibiting CDK2, 7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine affects the cell cycle progression . This disruption in the cell cycle can lead to cell growth arrest, particularly at the G0-G1 stage . The compound’s action on CDK2 also impacts other downstream pathways involved in cell proliferation and survival .
Pharmacokinetics
These properties influence the compound’s bioavailability, determining how much of the drug reaches the site of action .
Result of Action
The inhibition of CDK2 by 7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . The compound also induces apoptosis within HCT cells .
properties
IUPAC Name |
7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-2-1-7(5-9(8)13)10-3-4-14-11-15-6-16-17(10)11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLHHQMPFAULMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC3=NC=NN23)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.